Structural Uniqueness: N7-(3-Methylbenzyl) Substitution Pattern vs. Closest C22H23N5O2 Isomers
CAS 402951-91-1 is one of several positional and substituent isomers sharing the molecular formula C22H23N5O2 (MW 389.459). The closest commercially catalogued isomer, 8-(benzylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 332904-81-1), differs in three critical positions: (i) N1-methyl instead of N1-H, (ii) N7-(4-methylbenzyl) with para-methyl orientation vs. the meta-methyl on the target compound, and (iii) C8-(benzylamino) with a direct benzyl-to-nitrogen linkage vs. the ethyl-spaced phenethylamino . The target compound uniquely combines an unsubstituted N1 position (potential hydrogen bond donor) with a meta-methylbenzyl at N7 and an ethyl-extended aromatic amine at C8. This substitution pattern cannot be replicated by any other C22H23N5O2 isomer currently available through major chemical suppliers .
| Evidence Dimension | Substituent configuration (N1, N3, N7, C8 positions) |
|---|---|
| Target Compound Data | N1-H; N3-methyl; N7-(3-methylbenzyl) [meta]; C8-(phenethylamino) [NH-CH2-CH2-Ph]. MW 389.459, MFCD03044532 . |
| Comparator Or Baseline | CAS 332904-81-1: N1-methyl; N3-methyl; N7-(4-methylbenzyl) [para]; C8-(benzylamino) [NH-CH2-Ph]. Same MW 389.459, different MFCD . |
| Quantified Difference | Three simultaneous substitution differences (N1, N7-benzyl position, C8-linker length); identical molecular weight but distinct InChI Key and chemical identity . |
| Conditions | Structural identity confirmed by ChemSpider records and Sigma-Aldrich product catalog entries . |
Why This Matters
For SAR studies, each of these three differing positions independently influences target binding, making this compound a non-substitutable chemical tool for probing the contribution of N1-H hydrogen bonding, meta-methylbenzyl orientation, and phenethyl linker length.
